molecular formula C18H16N2O2 B3177256 4,4'-(2,5-Dimethoxy-1,4-phenylene)dipyridine CAS No. 1415393-43-9

4,4'-(2,5-Dimethoxy-1,4-phenylene)dipyridine

Cat. No.: B3177256
CAS No.: 1415393-43-9
M. Wt: 292.3
InChI Key: QFLTVIGJZBWUMK-UHFFFAOYSA-N
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Description

4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine is an organic compound with the molecular formula C18H16N2O2. It is characterized by the presence of two pyridine rings connected through a 2,5-dimethoxy-1,4-phenylene linker. This compound is known for its applications in various fields, including material science and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine typically involves the reaction of 4,4’-diphenyl ether dicarboxylic acid with 4,4’-(2,5-dimethoxy-1,4-phenylene)dipyridine in the presence of a metal catalyst such as manganese sulfate. The reaction is carried out in a mixed solvent of methanol and dimethylacetamide at elevated temperatures (110°C) for an extended period (72 hours) to achieve a high yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal salts (e.g., zinc nitrate, cadmium nitrate), solvents like N,N-dimethylformamide (DMF), and methanol. Reactions are typically conducted under reflux conditions or in sealed tubes at elevated temperatures .

Major Products

The major products formed from these reactions are metal-organic frameworks (MOFs) and coordination complexes, which have applications in catalysis, gas storage, and separation technologies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of advanced materials .

Properties

IUPAC Name

4-(2,5-dimethoxy-4-pyridin-4-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-21-17-11-16(14-5-9-20-10-6-14)18(22-2)12-15(17)13-3-7-19-8-4-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLTVIGJZBWUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=CC=NC=C2)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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